molecular formula C24H29N B13953742 N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine CAS No. 53447-70-4

N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine

Cat. No.: B13953742
CAS No.: 53447-70-4
M. Wt: 331.5 g/mol
InChI Key: KGLXVBCSZPHGDN-UHFFFAOYSA-N
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Description

N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine is an aromatic amine with a complex structure that includes a naphthalene ring and a phenyl group substituted with a 6-methylheptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with 4-(6-methylheptyl)phenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-amine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Studied for its binding affinity to proteins and its potential role in biological signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine exerts its effects involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s aromatic structure allows it to form non-covalent interactions, including hydrogen bonds and π-π stacking, with its targets. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylnaphthalen-1-amine: Shares a similar naphthalene and phenyl structure but lacks the 6-methylheptyl substitution.

    N-(1-Naphthyl)aniline: Another aromatic amine with a naphthalene ring, but with different substituents.

Uniqueness

N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 6-methylheptyl chain enhances its hydrophobicity and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

53447-70-4

Molecular Formula

C24H29N

Molecular Weight

331.5 g/mol

IUPAC Name

N-[4-(6-methylheptyl)phenyl]naphthalen-1-amine

InChI

InChI=1S/C24H29N/c1-19(2)9-4-3-5-10-20-15-17-22(18-16-20)25-24-14-8-12-21-11-6-7-13-23(21)24/h6-8,11-19,25H,3-5,9-10H2,1-2H3

InChI Key

KGLXVBCSZPHGDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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